molecular formula C11H17N3O2 B594490 tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1268520-16-6

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B594490
CAS No.: 1268520-16-6
M. Wt: 223.276
InChI Key: KGBHFJOKPVPTJF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-pyrazole class of heterocyclic molecules, characterized by a fused bicyclic structure. The tert-butyl carbamate group at position 5 and the methyl substituent at position 1 are critical for its stability and reactivity. Such derivatives are widely used as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The core pyrrolo[3,4-c]pyrazole scaffold is conserved across analogs, but substituents at positions 1, 3, and 6 modulate physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Weight CAS Number Key Features/Applications
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (Target) 1-Me, 5-t-Bu 239.29* N/A Intermediate for kinase inhibitors; methyl enhances metabolic stability .
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-NH2, 5-t-Bu 252.31 398491-59-3 Precursor to Danusertib (PHA-739358), a clinical-stage Aurora kinase inhibitor .
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-I, 5-t-Bu 351.18 N/A Halogenated derivative for cross-coupling reactions .
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-Me, 6-Me, 5-Bn 271.31 2228971-71-7 Benzyl ester increases lipophilicity; chiral centers influence stereoselective binding .
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 3-pyrrole, 5-t-Bu 273.33 1707571-00-3 Aromatic substituent enables π-π stacking; discontinued due to synthesis challenges .

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Benzyl derivatives (e.g., CAS 2228971-71-7) exhibit higher logP values (~3.5) .
  • Stability: Amino-substituted analogs (e.g., CAS 398491-59-3) are sensitive to oxidation, requiring storage under inert conditions .
  • Thermal Properties : Melting points for tert-butyl derivatives typically range 120–150°C, while benzyl analogs melt at lower temperatures (~90°C) due to reduced crystallinity .

Key Research Findings

Substituent-Driven Activity: The 3-amino group in CAS 398491-59-3 is essential for kinase inhibition, as removal reduces potency by >100-fold .

Synthetic Challenges : Halogenated derivatives (e.g., iodo analog) require stringent temperature control to avoid decomposition .

Safety Profiles: Amino-substituted compounds (e.g., CAS 398491-59-3) carry warnings for skin/eye irritation (H315, H319) , whereas tert-butyl esters are generally low-risk.

Biological Activity

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory effects and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula for this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2} with a molecular weight of 238.29 g/mol. The compound features a pyrrolo-pyrazole core structure, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various derivatives of the pyrrolo[3,4-c]pyrazole scaffold. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Table 1: Inhibition Potency of Related Compounds

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
Celecoxib0.04 ± 0.01Not reported-
Compound A (similar structure)0.0340.0521.53
tert-butyl derivativeNot reportedNot reported-

The selectivity index is calculated by comparing the IC50 values for COX-2 and COX-1 inhibition. A higher index indicates a preference for inhibiting COX-2 over COX-1, which is desirable in reducing gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that substitutions at various positions on the pyrazole ring can enhance or diminish anti-inflammatory potency.

Key Findings:

  • Substituents at Position 3: Alkyl groups enhance lipophilicity and may improve bioavailability.
  • Amino Groups: Presence of amino groups at specific positions increases interaction with COX enzymes.

Table 2: SAR Insights from Recent Studies

Substitution PositionType of SubstitutionEffect on Activity
3AlkylIncreased potency
5AminoEnhanced selectivity for COX-2
6HalogenReduced activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound in vivo.

Case Study: Carrageenan-Induced Paw Edema Model
In a study using the carrageenan-induced paw edema model in rats, compounds structurally related to tert-butyl derivatives exhibited significant reductions in edema compared to control groups. The most effective compounds achieved up to 96% inhibition of edema formation.

Case Study: Histopathological Analysis
Histopathological evaluations revealed minimal gastrointestinal damage in rats treated with selective COX inhibitors derived from the pyrrolo[3,4-c]pyrazole framework. This suggests a favorable safety profile for these compounds compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how are reaction conditions optimized?

  • Synthetic Routes : The compound is typically synthesized via cyclization of precursors, such as tert-butyl carbamate derivatives. Key steps include forming the pyrrolo[3,4-c]pyrazole core through ring-closing reactions. For example, tert-butyl 3-amino derivatives can be synthesized using LiOH in methanol for deprotection (yield: 76%) or ethyl chloroformate with triethylamine (TEA) in THF (yield: 100%) .
  • Optimization : Reaction conditions (temperature, solvent, catalysts) are critical. Methanol and THF are common solvents, with LiOH or TEA acting as bases. Continuous flow techniques may enhance scalability in industrial settings .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (¹H/¹³C) and LC-MS are standard for confirming molecular structure and purity. For instance, tert-butyl 4,6-dihydropyrrolo derivatives are analyzed via 2D NMR to resolve stereochemistry .
  • Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines crystal packing and hydrogen-bonding networks. The tert-butyl group often influences torsional angles and lattice stability .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported under different catalytic conditions?

  • Systematic Parameter Variation : Compare yields under LiOH/MeOH vs. TEA/THF conditions. LiOH may favor hydrolysis of esters, while TEA promotes carbamate formation. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps .
  • Mechanistic Insights : DFT calculations or in-situ IR spectroscopy may reveal intermediate species, explaining discrepancies in yields due to competing pathways .

Q. How can computational modeling predict the solid-state packing and solubility of this compound?

  • Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O or C–H···π interactions), which correlate with solubility and melting points .
  • Molecular Dynamics (MD) : Simulate solvation free energy in solvents like DMSO or water to predict solubility. The tert-butyl group’s hydrophobicity may reduce aqueous solubility .

Q. What approaches design derivatives with enhanced biological activity, considering regioselectivity?

  • Functionalization Strategies : Introduce substituents at the 3-amino or 2-bromo positions (see analogs in and ). For example, tert-butyl 2-bromo derivatives undergo Suzuki couplings to install aryl groups for SAR studies .
  • Regioselective Modifications : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution sites. Computational docking (e.g., AutoDock) can prioritize targets with improved binding to kinases or receptors .

Properties

IUPAC Name

tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBHFJOKPVPTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856711
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-16-6
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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